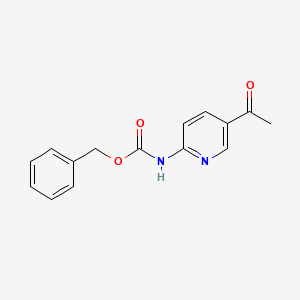![molecular formula C30H25NO4 B15165214 4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid CAS No. 193289-84-8](/img/structure/B15165214.png)
4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid is a complex organic compound that features a quinoline moiety, a naphthalene ring, and a benzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Attachment of the Methoxy Group: The quinoline derivative is then reacted with methanol in the presence of a base to introduce the methoxy group.
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Friedel-Crafts alkylation reaction using naphthalene and an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of the Quinoline and Naphthalene Rings: The quinoline and naphthalene derivatives are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the Benzoic Acid Group:
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps are similar to those described above, but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline and naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the quinoline and naphthalene rings to their corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzoic acid groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline and naphthalene derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Dihydroquinoline and dihydronaphthalene derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules
Materials Science: The compound is used in the development of advanced materials such as organic semiconductors, light-emitting diodes, and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes involved in DNA replication and repair, making it a potential anti-cancer agent. The naphthalene ring can interact with cell membranes and proteins, contributing to its antimicrobial and anti-inflammatory properties. The benzoic acid group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparación Con Compuestos Similares
4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid can be compared with other similar compounds such as:
4-[[4-(2-Quinolinylmethoxy)phenyl]sulfonyl]benzoic acid: This compound has a sulfonyl group instead of the naphthalene ring, which affects its chemical reactivity and biological activity.
4-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid:
4-[[4-(2-Quinolinylmethoxy)phenyl]sulfinyl]benzoic acid: The presence of a sulfinyl group in this compound changes its oxidation state and reactivity compared to the original compound.
The uniqueness of this compound lies in its combination of the quinoline, naphthalene, and benzoic acid moieties, which confer a distinct set of chemical and biological properties.
Propiedades
Número CAS |
193289-84-8 |
|---|---|
Fórmula molecular |
C30H25NO4 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
4-[3-[7-(quinolin-2-ylmethoxy)naphthalen-2-yl]oxypropyl]benzoic acid |
InChI |
InChI=1S/C30H25NO4/c32-30(33)24-9-7-21(8-10-24)4-3-17-34-27-15-12-22-13-16-28(19-25(22)18-27)35-20-26-14-11-23-5-1-2-6-29(23)31-26/h1-2,5-16,18-19H,3-4,17,20H2,(H,32,33) |
Clave InChI |
NAHAJZXNHLPBFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC4=C(C=CC(=C4)OCCCC5=CC=C(C=C5)C(=O)O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


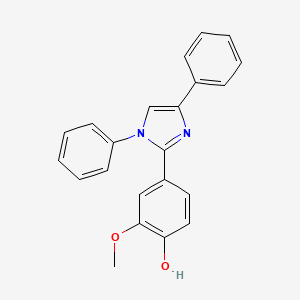
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)
![2-[(E)-(2-Methylphenyl)diazenyl]pyridine](/img/structure/B15165144.png)
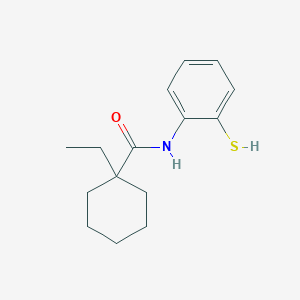
![(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15165159.png)
![7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B15165179.png)
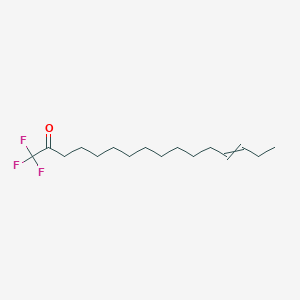
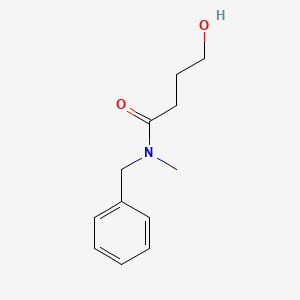
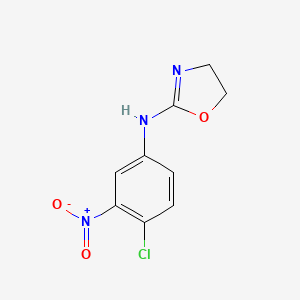
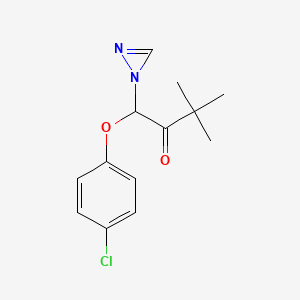
![2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165204.png)
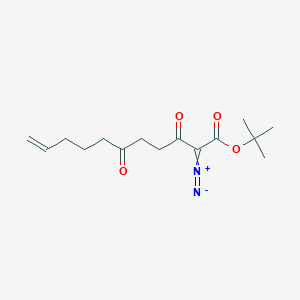
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
